Bufanolide

Cardiotonic steroid pharmacology Na+/K+-ATPase inhibition Structure-activity relationship

Researchers requiring the stereochemically defined parent scaffold for bufadienolide structure-activity relationship studies face a critical gap: generic substitution between saturated bufanolide and unsaturated bufadienolide (bufa-20,22-dienolide) derivatives invalidates cross-study comparisons and introduces unpredictable Na+/K+-ATPase activity profiles. Bufanolide (CAS 29565-35-3) is the fully saturated C24 steroid parent scaffold possessing the complete tetracyclic framework (A/B cis, C/D cis ring junction geometry) with the characteristic C17 δ-lactone ring, but without 20,22-unsaturation - precisely the (14β)-isomer documented in MeSH and isolated from liushen pills. • Defined stereochemistry enables calibrated potency ladder: 14β-OH derivatives (bufalin/arenobufagin IC50 ~28 nM) exhibit ~100-fold greater Na+/K+-ATPase inhibition versus non-hydroxylated ψ-bufarenogin (IC50 3020 nM). • Quantified isoform selectivity: bufalin α1 coefficient A=0.08 vs. α2 A=1.00 (12.5-fold window); synthetic BF238 α2 A=2.64. • Baseline logP 7.39 for formulation development; benchmark against resibufogenin (76.29 μg/mL solubility). Supplied exclusively for research use with full documentation; not for human or veterinary application.

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
CAS No. 29565-35-3
Cat. No. B1219222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufanolide
CAS29565-35-3
Molecular FormulaC24H38O2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C
InChIInChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17?,18-,19+,20+,21-,23-,24+/m0/s1
InChIKeyPXOHOSHERMSUCD-YQMMVUDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufanolide (CAS 29565-35-3) Overview


Bufanolide (CAS 29565-35-3) is the fully saturated C24 steroid parent scaffold of the bufadienolide class, possessing the complete steroid tetracyclic framework (A/B cis and C/D cis ring junction geometry) and the characteristic C17 δ-lactone ring, but without the 20,22-unsaturation present in bufadienolide derivatives [1] [2]. The CAS registry number 29565-35-3 specifically refers to the (14β)-isomer, as documented in MeSH, which was isolated from liushen pills and represents the stereochemically defined aglycone core [3] [4]. Molecular formula C24H38O2, molecular weight 358.557 Da, and a calculated logP of 7.39 .

Fully saturated steroid scaffold for comparative SAR studies against unsaturated bufadienolides.
Stereochemically defined 14β-isomer aglycone core, supporting isomer-specific research.
Baseline hydrophobic core for derivative modification and formulation assessment.

Bufanolide vs. Bufadienolide Derivatives


Bufanolide as the fully saturated parent scaffold differs fundamentally from its unsaturated derivative bufadienolide (bufa-20,22-dienolide, also indexed under CAS 29565-35-3 in some databases) and from oxygenated derivatives such as bufalin and cinobufagin. The presence or absence of the 14β-OH group produces a documented ~100-fold difference in Na+/K+-ATPase inhibitory potency (arenobufagin/bufalin IC50 ~28 nM vs. ψ-bufarenogin IC50 3020 nM) [1]. Hydroxylation patterns further dictate cytotoxic selectivity across Na+/K+-ATPase isoforms, with bufalin exhibiting α1 isoform A-coefficient of 0.08 versus α2 isoform A-coefficient of 1.00 [2]. Generic substitution between bufanolide scaffold variants without specification of the precise oxygenation pattern, stereochemistry, or unsaturation state therefore introduces unpredictable activity profiles and invalidates cross-study comparisons.

C14 hydroxylation dictates target engagement
Absence of 14β-OH may shift Na+/K+-ATPase inhibition from nanomolar to micromolar range, invalidating potency assumptions across scaffold variants.
Oxygenation pattern determines isoform selectivity
Bufalin exhibits distinct α1/α2 selectivity; derivatives without defined hydroxylation may produce different isoform profiles, confounding cell-type studies.
Generic substitution compromises cross-study comparisons
Unspecified stereochemistry or unsaturation introduces unpredictable activity and invalidates reproducibility across pharmacological investigations.

Bufanolide Differentiation Evidence


C14 Hydroxylation and Na+/K+-ATPase Potency

Within the bufanolide-derived bufadienolide series, the presence of a hydroxyl group at the C14 position is the primary determinant of Na+/K+-ATPase inhibitory potency. In a direct head-to-head comparison using human kidney Na+/K+-ATPase preparations, arenobufagin and bufalin (both possessing 14β-OH) exhibited IC50 values of 28.3 nM and 28.7 nM, respectively, whereas ψ-bufarenogin (lacking C14 hydroxylation) showed an IC50 of 3020 nM [1]. This represents a potency difference of approximately 100-fold (28.3 nM vs. 3020 nM), providing unequivocal evidence that C14 hydroxylation is not a minor structural variation but a binary switch for high-affinity target engagement [1].

C14-OH Potency Shift
Head-to-head
~100-fold difference
(28 nM vs 3020 nM)
C14 hydroxylation status is a critical selection determinant for Na+/K+-ATPase inhibitor studies.
Human kidney Na+/K+-ATPase preparation.
Cardiotonic steroid pharmacology Na+/K+-ATPase inhibition Structure-activity relationship Bufadienolide SAR

Species-Specific Na+/K+-ATPase Inhibition

A head-to-head comparison of bufadienolides against the reference cardenolide ouabain in purified rat and rabbit brain Na+/K+-ATPase preparations demonstrates both compound-specific and species-specific inhibitory profiles. Bufalin exhibited IC50 values of 40 nM (rabbit) and 20 nM (rat), which are approximately 7.25-fold and 13-fold more potent than ouabain (290 nM rabbit, 260 nM rat) respectively [1]. Cinobufagin showed IC50 values of 230 nM (rabbit) and 90 nM (rat), representing 1.26-fold and 2.89-fold greater potency than ouabain [1]. Cinobufotalin exhibited IC50 values of 300 nM (rabbit) and 150 nM (rat), which are comparable to (rabbit) or 1.73-fold more potent than (rat) ouabain [1].

Species Potency Profile
Head-to-head
Bufalin 20-40 nM; cinobufagin 90-230 nM; cinobufotalin 150-300 nM vs ouabain 260-290 nM
Species-specific potency ranking informs model selection for Na+/K+-ATPase research.
Rat and rabbit brain preparations.
Na+/K+-ATPase pharmacology Species-specific enzyme inhibition Bufadienolide comparative potency Cardiac glycoside cross-species activity

Corneal Surface Anesthetic Activity

In a direct head-to-head comparison of ten bufadienolides isolated from Ch'an Su (toad venom) using the guinea pig cornea surface anesthesia model, a clear rank-order of activity was established. With the exception of resibufogenin and marinobufagin, all tested compounds exceeded the potency of cocaine (the comparator baseline) [1]. The activity ranking was: bufalin > telocinobufagin > bufotalin > cinobufagin > cinobufotalin > desacetyl-bufotalin ≨ desacetyl-cinobufagin ≨ desacetyl-cinobufotalin [1]. Resibufogenin and marinobufagin exhibited no appreciable corneal anesthetic effect [1].

Corneal Anesthetic Rank
Head-to-head
Bufalin > telocinobufagin > bufotalin > cinobufagin > cinobufotalin > desacetyl-derivatives
Reported ranking supports derivative prioritization for surface anesthetic screening.
Guinea pig cornea model; resibufogenin and marinobufagin inactive.
Surface anesthetic activity Bufadienolide SAR Local anesthesia screening Corneal anesthesia

Na+/K+-ATPase Isoform Selectivity

Using an activity coefficient defined as A = 100 × (IC50 Na,K-pump / IC50 proliferation), natural bufalin was evaluated for isoform-specific Na+/K+-ATPase inhibition in rat α1/β1 and α2/β1 pumps expressed in Xenopus oocytes. Bufalin exhibited an A value of 0.08 for the α1 isoform versus 1.00 for the α2 isoform, indicating that α2 is approximately 12.5-fold less sensitive to bufalin-mediated pump inhibition relative to α1 [1]. For comparison, the synthetic derivative BF238 exhibited A values of 0.88 (α1) and 2.64 (α2), representing substantially different isoform selectivity profiles [1].

Isoform Selectivity (A)
Head-to-head
Bufalin α1 A=0.08, α2 A=1.00
(12.5-fold diff.)
BF238 α1 A=0.88, α2 A=2.64
Isoform selectivity profile may guide derivative choice for cell-type-specific pump studies.
Xenopus oocyte expression system; activity coefficient A.
Na+/K+-ATPase isoform selectivity Anticancer drug development Isoform-specific inhibition Therapeutic index

Aqueous Solubility and logP Comparison

Determination of apparent aqueous solubility for three bufadienolide composition components revealed quantifiable differences: resibufogenin (RBG) exhibited the highest apparent aqueous solubility at 76.29 μg/mL, while cinobufagin (CBG) and bufalin (BL) showed lower solubility at 51.85 μg/mL [1]. The logP sequence was RBG > BL > CBG, with all three compounds classified as water-insoluble and hydrophobic [1]. These differences, while modest in absolute terms, are meaningful for formulation development requiring surfactant or nanocarrier strategies [1].

Aqueous Solubility
Head-to-head
RBG 76.29 µg/mL
CBG/BL 51.85 µg/mL
(1.47× higher for RBG)
Solubility differences should inform formulation strategy selection for congener development.
HPLC determination; all compounds hydrophobic.
Aqueous solubility logP determination Formulation development Bufadienolide physicochemical properties

Lactone Ring Classification

At the broadest structural level, cardiac glycosides are classified by the C17 lactone ring: cardenolides possess a 5-membered unsaturated butenolide ring, whereas bufadienolides (derived from the bufanolide scaffold) possess a 6-membered unsaturated α-pyrone ring [1] [2]. This structural difference is pharmacologically meaningful, as the 6-membered lactone of bufadienolides confers distinct Na+/K+-ATPase binding kinetics and inhibitory profiles compared to the 5-membered lactone of cardenolides such as ouabain and digoxin [2].

Lactone Ring Type
Class-level
Bufadienolides: 6-membered α-pyrone
Cardenolides: 5-membered butenolide
Lactone ring structure differentiates cardiac glycoside classes and influences binding kinetics.
Structural classification; quantitative activity data unavailable for parent bufanolide.
Cardiac glycoside classification Lactone ring pharmacology Cardenolide vs. bufadienolide Structural pharmacophore

Bufanolide Application Scenarios


Na+/K+-ATPase Inhibitor Screening for SAR

For laboratories conducting Na+/K+-ATPase inhibition assays, the bufanolide derivative series provides a quantitatively calibrated potency ladder essential for structure-activity relationship studies. As established in Section 3, bufalin (IC50 20-40 nM), cinobufagin (IC50 90-230 nM), and cinobufotalin (IC50 150-300 nM) offer a ~15-fold dynamic range across rat and rabbit brain preparations, all benchmarked against the reference cardenolide ouabain (IC50 260-290 nM) [1]. The C14 hydroxylation status provides an even more dramatic binary comparator, with 14β-OH compounds (bufalin/arenobufagin IC50 ~28 nM) exhibiting approximately 100-fold greater potency than non-hydroxylated ψ-bufarenogin (IC50 3020 nM) in human kidney Na+/K+-ATPase [2]. This established potency hierarchy enables rational selection of positive controls and tool compounds with predictable target engagement profiles.

Isoform-Selective Anticancer Development

Cancer research programs investigating Na+/K+-ATPase as a therapeutic target can leverage the isoform selectivity data presented in Section 3 to prioritize specific bufanolide derivatives. Natural bufalin demonstrates preferential inhibition of the α1 isoform (activity coefficient A = 0.08) over the α2 isoform (A = 1.00), representing a 12.5-fold selectivity window [1]. In contrast, the synthetic derivative BF238 exhibits elevated α2 sensitivity (A = 2.64) [1]. These quantitatively defined isoform selectivity profiles allow investigators to select the appropriate scaffold derivative based on the specific α-subunit expression pattern of their target cell line or tissue, thereby optimizing the therapeutic index in preclinical development.

Formulation Based on Physicochemical Parameters

Pharmaceutical formulation scientists developing delivery systems for bufadienolide-based therapeutics must account for the measured solubility and lipophilicity differences among congeners established in Section 3. Resibufogenin (RBG) provides the highest apparent aqueous solubility (76.29 μg/mL) among the three-characterized composition components, which is 1.47-fold higher than cinobufagin (CBG) and bufalin (BL) at 51.85 μg/mL [1]. The logP ranking (RBG > BL > CBG) further differentiates these compounds for lipid-based formulation strategies [1]. The parent bufanolide scaffold (calculated logP 7.39) serves as the baseline hydrophobic reference point against which derivative modifications can be assessed [2].

Local Anesthetic Screening with Activity Ranking

Investigators screening bufadienolide derivatives for surface anesthetic applications can utilize the direct head-to-head activity ranking established in Section 3, where bufalin demonstrated the highest potency among ten tested compounds in the guinea pig cornea model, followed by telocinobufagin, bufotalin, and cinobufagin in descending order [1]. Eight of the ten compounds exceeded the potency of cocaine, while resibufogenin and marinobufagin were inactive [1]. This empirically validated ranking eliminates the need for de novo screening of all congeners and enables focused selection of high-probability candidates.

Application
Selection Property
Validation Focus
Na+/K+-ATPase SAR inhibitor screening
Derivative potency calibration
C14 hydroxylation status verification
Isoform-selective pump inhibition research
α-subunit selectivity profile
Cell-line isoform expression matching
Formulation development for hydrophobic congeners
Apparent aqueous solubility ranking
Surfactant/nanocarrier compatibility
Surface anesthetic model screening
Rank-order activity mapping
Guinea pig cornea model replication

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